1H-Benzimidazole-1-methanol
Overview
Description
1H-Benzimidazole-1-methanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Methods
1H-Benzimidazole-1-methanol is synthesized through various green chemistry approaches. A study by Taj et al. (2020) demonstrated a one-pot solvent-free synthesis of benzimidazole derivatives, including this compound, using a rapid green protocol. These derivatives were then used to create complexes with transition metals for antioxidant and enzyme inhibition studies (Taj et al., 2020).
Environmental-Friendly Synthesis
Park et al. (2014) developed an environmentally friendly method for synthesizing benzimidazoles, including this compound. This method uses natural sources, molecular oxygen, and visible light, highlighting its application in sustainable chemical processes (Park et al., 2014).
Structural and Spectroscopic Analysis
Saral et al. (2017) conducted extensive structural and spectroscopic studies on benzimidazole derivatives, including this compound. Their research provided valuable insights into the molecular structure and interactions of these compounds (Saral et al., 2017).
Spectroscopic Properties
The spectroscopic properties of benzimidazole derivatives were explored by Sun Zhi-ying (2012), who studied their fluorescence properties and the impact of different substituents on these properties (Sun Zhi-ying, 2012).
Catalytic Applications
Sun et al. (2015) used this compound in the catalytic conversion of diamines to benzimidazoles, demonstrating its potential in catalysis and organic synthesis (Sun et al., 2015).
Pharmaceutical Synthesis
Sarki et al. (2021) utilized methanol for the N-methylation of amines and the synthesis of pharmaceutical agents, including the creation of benzimidazole derivatives (Sarki et al., 2021).
Crystallography
Su et al. (2010) and Flores-Ramos et al. (2013) conducted crystallographic studies on benzimidazole compounds, including this compound, to understand their molecular structure and interactions (Su et al., 2010), (Flores-Ramos et al., 2013).
Antibacterial Evaluation
Mohamod et al. (2019) synthesized novel bis benzimidazole derivatives, including this compound, and evaluated their antibacterial activity, indicating potential applications in medicinal chemistry (Mohamod et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 1H-Benzimidazol-1-ylmethanol, a benzimidazole derivative, are believed to be tubulin proteins . Benzimidazole compounds have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
The mode of action of 1H-Benzimidazol-1-ylmethanol involves its interaction with tubulin proteins . The compound binds to these proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the normal cell division process can lead to various downstream effects, depending on the specific cell type and environment.
Pharmacokinetics
The compound’s molecular weight (14816) and predicted properties such as melting point (141-143 °C) and boiling point (~3213 °C at 760 mmHg) have been reported .
Result of Action
The result of 1H-Benzimidazol-1-ylmethanol’s action can vary depending on the specific cell type and environment. Its disruption of normal cell division through its interaction with tubulin proteins can lead to various cellular effects, potentially including cell death .
Safety and Hazards
Future Directions
Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions due to their isostructural pharmacophore of naturally occurring active biomolecules . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .
Biochemical Analysis
Cellular Effects
Benzimidazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects
Molecular Mechanism
The molecular mechanism of action of 1H-Benzimidazol-1-ylmethanol is not well-defined. Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
benzimidazol-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCRZZKSGBFRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173214 | |
Record name | 1H-Benzimidazole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19541-99-2 | |
Record name | 1H-Benzimidazole-1-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019541992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-1,3-benzodiazol-1-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Benzimidazole-1-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JT9V2QSC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the combination of 1H-Benzimidazole-1-methanol and SDS improve antifungal activity?
A: The synergistic effect observed when combining this compound with SDS stems from their impact on Candida cells. [] SDS, a surfactant, likely alters the fungal cell membrane permeability, allowing for increased intracellular influx of this compound. [] This enhanced uptake likely contributes to the improved antifungal efficacy observed in the studies.
Q2: Is there evidence of this compound impacting Candida cell membrane integrity?
A: Yes, the research observed an increased release of cellular material and a higher influx of crystal violet dye in Candida cells treated with the combination of this compound and SDS. [] These findings strongly suggest that the combination compromises the integrity of the fungal cell membrane. []
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